REACTION_CXSMILES
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O.[NH2:2][NH2:3].C(O)CCC.Cl[C:10]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][N:11]=1>CCO>[F:16][C:13]1[CH:14]=[CH:15][C:10]([NH:2][NH2:3])=[N:11][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
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14.75 mL
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Type
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reactant
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Smiles
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O.NN
|
Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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C(CCC)O
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C=C1)F
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CCO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solution was microwaved in a sealed, thick-walled glass tube at 180° C. for 1 h
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Duration
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1 h
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Type
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CONCENTRATION
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Details
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then concentrated
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Type
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CUSTOM
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Details
|
the insoluble material removed by filtration
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
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Name
|
|
Type
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product
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Smiles
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FC=1C=CC(=NC1)NN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |